molecular formula C19H21NO4 B283475 3-{[4-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid

3-{[4-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid

Cat. No. B283475
M. Wt: 327.4 g/mol
InChI Key: WIDJAQYSZQWTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid is a chemical compound that has been researched for its potential biochemical and physiological effects. It is a member of the class of benzamides and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-{[4-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid is not fully understood. However, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to protect neurons against glutamate-induced excitotoxicity by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-{[4-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells. It has also been reported to reduce oxidative stress and inflammation in neurons. Additionally, it has been reported to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[4-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid in lab experiments is its potential to exhibit cytotoxic activity against cancer cells. Another advantage is its potential to exhibit neuroprotective effects against glutamate-induced excitotoxicity. However, one limitation of using this compound in lab experiments is its low yield of synthesis, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-{[4-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield.
In conclusion, 3-{[4-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid is a chemical compound that has shown potential for use in various scientific applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential as a therapeutic agent for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-{[4-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid has been achieved using various methods. One such method involves the reaction of 3-amino-benzoic acid with 4-(allyloxy)-3-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-amino-benzoic acid with 4-(allyloxy)-3-ethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The yield of the synthesis method has been reported to be around 60-70%.

Scientific Research Applications

3-{[4-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid has been researched for its potential use in various scientific applications. One such application is in the field of cancer research. It has been reported to exhibit cytotoxic activity against various cancer cell lines such as MCF-7 and HeLa cells. Another application is in the field of neuroscience. It has been reported to exhibit neuroprotective effects against glutamate-induced excitotoxicity in primary cultures of rat cortical neurons.

properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

3-[(3-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C19H21NO4/c1-3-10-24-17-9-8-14(11-18(17)23-4-2)13-20-16-7-5-6-15(12-16)19(21)22/h3,5-9,11-12,20H,1,4,10,13H2,2H3,(H,21,22)

InChI Key

WIDJAQYSZQWTAK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2=CC=CC(=C2)C(=O)O)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC=CC(=C2)C(=O)O)OCC=C

Origin of Product

United States

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